![molecular formula C17H24O3Si B13923220 [4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol CAS No. 188861-63-4](/img/structure/B13923220.png)
[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a methanol group and a trimethylsilyl-ethoxy-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthalenemethanol with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The naphthalene ring structure also contributes to its ability to interact with biological molecules, potentially affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((2S,5E)-2,6-Dimethyl-7-{[2-(Trimethylsilyl)ethoxy]methoxy}-5-heptenyl)-3-[1-(Trimethylstannyl)vinyl]dihydro-2(3H)-furanone
- 4-[(Trimethylsilyl)ethynyl]aniline
Uniqueness
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol is unique due to its specific combination of functional groups and the naphthalene ring structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry. Its stability and reactivity, enhanced by the trimethylsilyl group, set it apart from other similar compounds.
Properties
CAS No. |
188861-63-4 |
|---|---|
Molecular Formula |
C17H24O3Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
[4-(2-trimethylsilylethoxymethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C17H24O3Si/c1-21(2,3)9-8-19-13-20-17-11-14(12-18)10-15-6-4-5-7-16(15)17/h4-7,10-11,18H,8-9,12-13H2,1-3H3 |
InChI Key |
YDLFVGNNIKGALS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC(=CC2=CC=CC=C21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


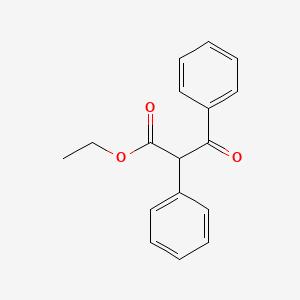

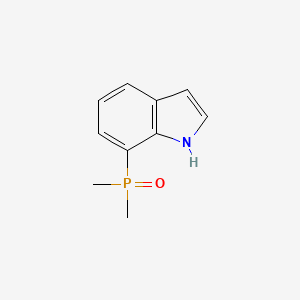
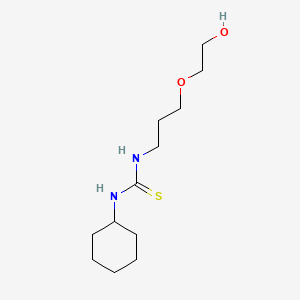
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)
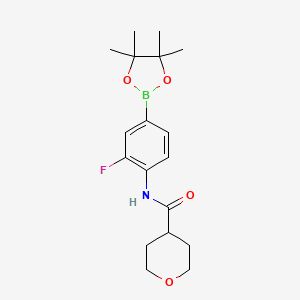
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)

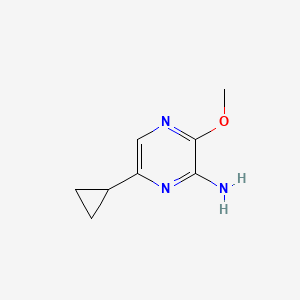
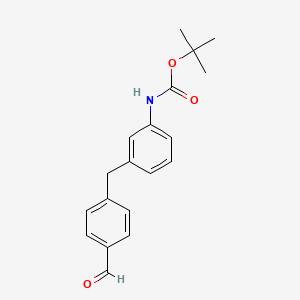
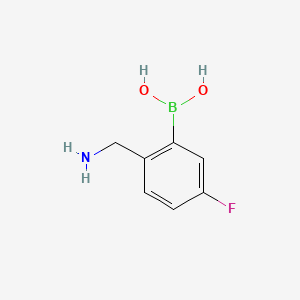
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
